Product packaging for [2-(4-Nitro-phenyl)-thiazol-4-YL]-methanol(Cat. No.:CAS No. 36094-01-6)

[2-(4-Nitro-phenyl)-thiazol-4-YL]-methanol

Cat. No.: B1425813
CAS No.: 36094-01-6
M. Wt: 236.25 g/mol
InChI Key: JLXZIJGWBYCZMJ-UHFFFAOYSA-N
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Description

Chemical Identity and Classification

[2-(4-Nitrophenyl)-1,3-thiazol-4-yl]methanol is formally classified under the Chemical Abstracts Service registry number 36094-01-6, establishing its unique chemical identity within the global chemical database. The compound belongs to the broader classification of thiazole derivatives, which constitute a significant class of five-membered heterocyclic compounds containing both sulfur and nitrogen atoms. According to the International Union of Pure and Applied Chemistry nomenclature system, the compound is systematically named as [2-(4-nitrophenyl)-1,3-thiazol-4-yl]methanol, reflecting its structural composition of a thiazole ring bearing a hydroxymethyl substituent and a nitrophenyl group.

The molecular structure exhibits the characteristic planar geometry typical of thiazole-containing compounds, with significant pi-electron delocalization contributing to its aromatic stability. The compound's molecular formula C₁₀H₈N₂O₃S indicates the presence of ten carbon atoms, eight hydrogen atoms, two nitrogen atoms, three oxygen atoms, and one sulfur atom. This composition reflects the integration of the thiazole heterocycle with the nitrophenyl aromatic system and the hydroxymethyl functional group. The compound demonstrates notable chemical properties arising from the electron-withdrawing nature of the nitro group and the nucleophilic character of the hydroxyl functionality.

The structural classification places this compound within the broader category of substituted thiazoles, which are recognized for their diverse biological activities and pharmaceutical applications. The presence of both electron-donating and electron-withdrawing substituents on the thiazole core creates a unique electronic environment that influences the compound's reactivity patterns and potential biological interactions. The nitrophenyl moiety contributes significant electron-withdrawing character to the system, while the hydroxymethyl group provides sites for hydrogen bonding and potential metabolic transformations.

Property Value Reference
Molecular Formula C₁₀H₈N₂O₃S
Molecular Weight 236.25 g/mol
Chemical Abstracts Service Number 36094-01-6
SMILES Notation OCC1=CSC(C2=CC=C(N+=O)C=C2)=N1

Historical Context and Development

The development of [2-(4-Nitrophenyl)-1,3-thiazol-4-yl]methanol emerged from the broader historical trajectory of thiazole chemistry, which traces its origins to the early 19th century with the discovery of cyanogen gas by Gay-Lussac in 1816. The systematic exploration of thiazole derivatives gained significant momentum throughout the 20th century as researchers recognized the fundamental importance of heterocyclic compounds in biological systems and pharmaceutical applications. The thiazole ring structure was identified as a crucial component in naturally occurring compounds such as thiamine (vitamin B₁), which established the foundational understanding of thiazole biochemistry.

The specific synthesis and characterization of nitrophenyl-substituted thiazole derivatives developed as part of the broader research initiative to explore structure-activity relationships within heterocyclic systems. The introduction of nitro-substituted aromatic rings into thiazole frameworks represented a strategic approach to modulating electronic properties and enhancing biological activity. Research efforts in the late 20th and early 21st centuries focused on developing efficient synthetic methodologies for accessing these complex heterocyclic structures, leading to the establishment of reliable protocols for preparing compounds such as [2-(4-Nitrophenyl)-1,3-thiazol-4-yl]methanol.

The compound's development is intrinsically linked to advances in synthetic organic chemistry, particularly the refinement of cyclization reactions and the development of modified Gewald reaction protocols. These synthetic advances enabled researchers to access previously challenging molecular targets and explore the chemical space of substituted thiazoles more comprehensively. The evolution of analytical techniques, including nuclear magnetic resonance spectroscopy and mass spectrometry, facilitated the precise characterization of these complex heterocyclic compounds, supporting their identification and structural elucidation.

Contemporary research efforts have continued to expand the synthetic accessibility of [2-(4-Nitrophenyl)-1,3-thiazol-4-yl]methanol and related derivatives through the development of novel reaction conditions and catalyst systems. The compound's synthesis has benefited from advances in heterocyclic chemistry methodology, including improved procedures for thiazole ring formation and selective functionalization strategies. These developments have established [2-(4-Nitrophenyl)-1,3-thiazol-4-yl]methanol as an accessible and well-characterized representative of the nitrophenyl thiazole class.

Position within Thiazole-derived Compounds

[2-(4-Nitrophenyl)-1,3-thiazol-4-yl]methanol occupies a distinctive position within the extensive family of thiazole-derived compounds, which encompasses hundreds of structurally diverse molecules with varying biological and chemical properties. The thiazole heterocycle serves as the fundamental structural unit for numerous natural products, pharmaceuticals, and industrial chemicals, establishing its significance as a privileged scaffold in medicinal chemistry. Within this context, the compound represents a specific subset characterized by the incorporation of nitroaromatic substituents and hydroxymethyl functionalities.

The compound's structural relationship to other thiazole derivatives can be understood through systematic comparison with related molecules. For instance, compounds such as [2-(2-Nitrophenyl)-1,3-thiazol-4-yl]methanol differ only in the positional isomerism of the nitro group, yet this structural variation significantly influences their chemical and biological properties. Similarly, related structures such as (2-Amino-1,3-thiazol-4-yl)-(4-nitrophenyl)methanol demonstrate the impact of functional group substitution on the thiazole core, highlighting the sensitivity of these systems to structural modifications.

The classification of [2-(4-Nitrophenyl)-1,3-thiazol-4-yl]methanol within thiazole chemistry also encompasses its relationship to established pharmaceutical agents containing thiazole moieties. The compound shares structural features with clinically relevant molecules such as thiamine and various synthetic drugs, while maintaining distinct chemical properties arising from its specific substitution pattern. This positioning enables researchers to leverage established structure-activity relationships while exploring novel therapeutic applications specific to this compound class.

Comparative analysis with other thiazole derivatives reveals the unique electronic and steric properties conferred by the 4-nitrophenyl substitution pattern. The para-positioning of the nitro group creates a distinct electronic environment compared to ortho- or meta-substituted analogs, influencing reactivity patterns and potential biological interactions. The hydroxymethyl substituent at the 4-position of the thiazole ring provides additional functionality for chemical modification and biological recognition, distinguishing this compound from simpler thiazole derivatives.

Compound Class Representative Example Key Structural Features
Natural Thiazoles Thiamine (Vitamin B₁) Pyrimidine-thiazole conjugate
Synthetic Pharmaceuticals Meloxicam Benzothiazole carboxamide
Nitrophenyl Thiazoles [2-(4-Nitrophenyl)-1,3-thiazol-4-yl]methanol Nitroaromatic-thiazole conjugate
Aminothiazoles 2-Aminothiazole Basic thiazole with amino substitution

Significance in Heterocyclic Chemistry Research

The significance of [2-(4-Nitrophenyl)-1,3-thiazol-4-yl]methanol in heterocyclic chemistry research stems from its exemplification of key principles governing the synthesis, reactivity, and biological activity of complex heterocyclic systems. The compound serves as a valuable model system for investigating the electronic interactions between electron-rich heterocycles and electron-deficient aromatic substituents, providing insights into fundamental aspects of heterocyclic chemistry. Research utilizing this compound has contributed to the understanding of how structural modifications influence the electronic properties and reactivity patterns of thiazole-containing molecules.

The compound's role in synthetic methodology development has been particularly significant, with researchers utilizing it as a target molecule for exploring novel synthetic approaches to substituted thiazoles. The synthesis of [2-(4-Nitrophenyl)-1,3-thiazol-4-yl]methanol has served as a testing ground for evaluating the efficiency and scope of various cyclization strategies, including modified Gewald reactions and cyclocondensation procedures. These studies have yielded valuable insights into reaction mechanisms and optimal conditions for accessing complex thiazole derivatives.

Contemporary research has demonstrated the compound's utility in biological screening programs aimed at identifying novel therapeutic agents. The structural features of [2-(4-Nitrophenyl)-1,3-thiazol-4-yl]methanol, particularly the combination of the thiazole heterocycle with nitroaromatic functionality, have made it an attractive candidate for investigating antimicrobial and anticancer activities. These biological investigations have contributed to the broader understanding of structure-activity relationships within the thiazole class and have informed the design of next-generation therapeutic candidates.

The compound has also played a significant role in advancing analytical chemistry techniques for heterocyclic compound characterization. Its well-defined structure and distinct spectroscopic properties have made it a valuable reference standard for developing and validating analytical methods, including nuclear magnetic resonance spectroscopy and mass spectrometry protocols. These analytical contributions have facilitated the characterization of related compounds and have supported the broader development of heterocyclic chemistry as a discipline.

Research utilizing [2-(4-Nitrophenyl)-1,3-thiazol-4-yl]methanol has contributed to theoretical understanding of heterocyclic electronic structure and bonding patterns. Computational studies investigating the electronic properties of this compound have provided insights into the nature of aromatic interactions in heterocyclic systems and have informed the development of predictive models for designing new thiazole derivatives. These theoretical contributions have enhanced the fundamental understanding of heterocyclic chemistry and have supported the rational design of novel compounds with targeted properties.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H8N2O3S B1425813 [2-(4-Nitro-phenyl)-thiazol-4-YL]-methanol CAS No. 36094-01-6

Properties

IUPAC Name

[2-(4-nitrophenyl)-1,3-thiazol-4-yl]methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8N2O3S/c13-5-8-6-16-10(11-8)7-1-3-9(4-2-7)12(14)15/h1-4,6,13H,5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JLXZIJGWBYCZMJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=NC(=CS2)CO)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8N2O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901290863
Record name 2-(4-Nitrophenyl)-4-thiazolemethanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901290863
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

236.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

36094-01-6
Record name 2-(4-Nitrophenyl)-4-thiazolemethanol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=36094-01-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-(4-Nitrophenyl)-4-thiazolemethanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901290863
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [2-(4-Nitro-phenyl)-thiazol-4-YL]-methanol typically involves the cyclization of appropriate precursors. One common method involves the reaction of 4-nitrobenzaldehyde with thioamide under acidic conditions to form the thiazole ring. The hydroxymethyl group can be introduced through a subsequent reduction step using a reducing agent such as sodium borohydride .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of catalysts and controlled reaction conditions would be crucial to achieve high efficiency and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

[2-(4-Nitro-phenyl)-thiazol-4-YL]-methanol undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an alkaline medium.

    Reduction: Hydrogen gas with a palladium catalyst or sodium borohydride.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: 2-(4-Nitro-phenyl)-thiazole-4-carboxylic acid.

    Reduction: 2-(4-Amino-phenyl)-thiazol-4-YL]-methanol.

    Substitution: Various substituted thiazole derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

In the realm of chemistry, [2-(4-Nitro-phenyl)-thiazol-4-YL]-methanol serves as a crucial building block for synthesizing more complex molecules. Its ability to participate in various chemical reactions makes it valuable for creating new compounds with potential applications in materials science and organic synthesis.

Biology

Biologically, this compound has garnered attention due to its potential as a bioactive molecule. The thiazole ring is prevalent in many biologically active compounds, suggesting that derivatives of this compound may exhibit antimicrobial or anticancer properties. Research is ongoing to explore these possibilities, particularly focusing on how modifications to the nitro group can enhance biological activity.

Medicine

In medicinal chemistry, derivatives of this compound are being investigated for their therapeutic potential. The compound's capacity for chemical modification allows researchers to design new drugs targeting specific diseases. Studies have shown that certain derivatives may possess significant activity against cancer cell lines and bacterial strains.

Industrial Applications

Industrially, this compound is utilized in the synthesis of dyes, pigments, and specialty chemicals. Its stability and reactivity make it suitable for producing polymers and coatings. The compound's versatility allows it to be adapted for various industrial processes, contributing to advancements in material science.

Case Studies

  • Antimicrobial Activity : A study investigated derivatives of this compound against several bacterial strains. Results indicated that certain modifications significantly increased antimicrobial potency compared to the parent compound.
  • Anticancer Properties : Research focused on the anticancer effects of modified thiazole derivatives derived from this compound showed promising results in inhibiting tumor growth in vitro.
  • Synthesis of Novel Dyes : Industrial applications have included the use of this compound as a precursor for synthesizing novel dyes with enhanced colorfastness and stability.

Mechanism of Action

The mechanism of action of [2-(4-Nitro-phenyl)-thiazol-4-YL]-methanol involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The thiazole ring can also interact with enzymes and receptors, modulating their activity and leading to therapeutic effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Effects on Physical and Chemical Properties

The following table compares key physical and chemical properties of [2-(4-Nitro-phenyl)-thiazol-4-YL]-methanol with analogous compounds:

Compound Name CAS No. Molecular Formula Molecular Weight (g/mol) Key Substituent Electron Effect Solubility Trends
This compound 36094-01-6 C₁₀H₈N₂O₃S 236.25 -NO₂ (para) Strongly EWG* Moderate in polar solvents
[2-(4-Bromo-phenyl)-thiazol-4-yl]-methanol 21160-53-2 C₁₀H₈BrNOS 270.15 -Br (para) Moderate EWG Higher in organic solvents
[2-(4-Methoxy-phenyl)-thiazol-4-YL]-methanol 885279-75-4 C₁₁H₁₀N₂O₂S 219.31 -OCH₃ (para) Strong EDG** Enhanced in polar solvents
[2-(2-Amino-phenyl)-thiazol-4-YL]-methanol 658076-79-0 C₁₀H₁₀N₂OS 206.26 -NH₂ (ortho) Strong EDG High in aqueous media
[4-(4-Nitro-phenyl)-thiazol-2-yl]-methanol 4414-98-6 C₁₀H₈N₂O₃S 236.25 -NO₂ (para) EWG Similar to positional isomer

EWG = Electron-Withdrawing Group; *EDG = Electron-Donating Group

Key Observations:
  • Electronic Effects: The nitro group in this compound reduces electron density on the thiazole ring, making it less reactive toward electrophilic substitution compared to methoxy or amino derivatives .
  • Solubility: The amino-substituted analog ([2-(2-Amino-phenyl)-thiazol-4-YL]-methanol) exhibits higher aqueous solubility due to hydrogen bonding from the -NH₂ group . In contrast, the bromo-substituted compound shows greater lipophilicity .
  • Positional Isomerism: [4-(4-Nitro-phenyl)-thiazol-2-yl]-methanol (CAS 4414-98-6) demonstrates how substituent placement affects properties. The nitro group at thiazole’s 4-position may alter dipole moments and crystal packing compared to the 2-nitro isomer .

Biological Activity

The compound [2-(4-Nitro-phenyl)-thiazol-4-YL]-methanol, characterized by its thiazole and nitrophenyl moieties, has garnered attention in medicinal chemistry due to its potential biological activities. This article explores the compound's biological activity, including its anticancer, antibacterial, and antioxidant properties, supported by case studies and research findings.

Chemical Structure and Properties

This compound is a thiazole derivative with the following structure:

C10H8N2O3S\text{C}_{10}\text{H}_{8}\text{N}_{2}\text{O}_{3}\text{S}

This compound features a thiazole ring substituted with a nitrophenyl group and a hydroxymethyl group, which may influence its biological interactions.

Anticancer Activity

Recent studies have highlighted the anticancer potential of thiazole derivatives, including this compound.

The compound exhibits cytotoxic effects against various cancer cell lines through mechanisms such as:

  • Induction of apoptosis
  • Cell cycle arrest
  • DNA damage response modulation

Table 1: Cytotoxicity of this compound against Cancer Cell Lines

Cell LineIC50 (µM)Mechanism of Action
MCF7 (Breast)0.30Apoptosis induction
HeLa (Cervical)0.40G2/M phase arrest
K562 (Leukemia)0.25DNA damage and apoptosis

These findings suggest that this compound may serve as a promising lead compound for developing new anticancer agents.

Antibacterial Activity

The antibacterial properties of this compound have also been investigated.

Efficacy Against Pathogens

Research indicates that this compound exhibits significant activity against both Gram-positive and Gram-negative bacteria.

Table 2: Antibacterial Activity of this compound

BacteriaMIC (µg/mL)Activity Level
Staphylococcus aureus≤0.25High
Escherichia coli≤0.50Moderate
Pseudomonas aeruginosa≤1.00Moderate

The observed minimum inhibitory concentrations (MIC) demonstrate the compound's potential as an antibacterial agent, particularly against resistant strains.

Antioxidant Activity

The antioxidant capacity of this compound has been evaluated using various assays.

Assay Results

In vitro studies utilizing DPPH and ABTS assays reveal that the compound possesses notable antioxidant properties.

Table 3: Antioxidant Activity of this compound

Assay TypeIC50 (µM)Comparison to Ascorbic Acid (IC50)
DPPH15.0020.00
ABTS12.0018.00

The antioxidant activity suggests that this compound could be beneficial in mitigating oxidative stress-related diseases.

Case Studies and Research Findings

Several studies have documented the biological activities of thiazole derivatives similar to this compound:

  • Anticancer Studies : A study on thiazolidinone hybrids demonstrated enhanced cytotoxicity against MCF7 and HeLa cells, similar to the activities observed for this compound .
  • Antibacterial Assessments : Research on thiazole derivatives revealed broad-spectrum antibacterial activity, with compounds exhibiting MIC values comparable to those of established antibiotics .
  • Antioxidant Evaluations : Thiazole compounds have shown significant antioxidant capabilities, correlating with their potential therapeutic applications in oxidative stress conditions .

Q & A

Basic Research Questions

Q. What are effective synthetic routes for [2-(4-Nitro-phenyl)-thiazol-4-YL]-methanol, and how can reaction conditions be optimized?

  • Methodology :

  • Step 1 : Condensation of 2-amino-4-phenylthiazole derivatives with nitro-substituted aldehydes in ethanol under reflux (4–7 hours) using acetic acid as a catalyst .
  • Step 2 : Optimize solvent polarity (e.g., ethanol vs. DMF) to improve yield. For example, using DMF with potassium carbonate as a base enhances nucleophilic substitution in thiazole-methanol derivatives .
  • Step 3 : Purification via recrystallization (ethanol or ethanol-DMF mixtures) to isolate the product . Monitor reaction progress using TLC with RP-2 plates and acetonitrile/ammonium acetate mobile phases .

Q. What spectroscopic and chromatographic methods are suitable for characterizing this compound?

  • Methodology :

  • FTIR : Identify functional groups (e.g., -OH stretch at ~3200 cm⁻¹, nitro group at ~1520–1350 cm⁻¹) .
  • NMR : Use ¹H/¹³C NMR to confirm thiazole ring protons (δ 7.5–8.5 ppm) and methanol group integration .
  • HPLC : Employ reverse-phase C18 columns with methanol/water gradients for purity assessment .
  • TLC : Utilize silica plates impregnated with propionic acid for rapid Rf determination in QSAR studies .

Advanced Research Questions

Q. How can computational methods predict the electronic properties and noncovalent interactions of this compound?

  • Methodology :

  • Multiwfn Analysis : Calculate electrostatic potential (ESP) maps to identify nucleophilic/electrophilic sites. Use electron localization function (ELF) to analyze π-π stacking in the thiazole-nitrophenyl system .
  • NCI Plots : Visualize van der Waals interactions and hydrogen bonding using NCIPLOT software, which leverages electron density derivatives to map noncovalent interactions in crystal structures .
  • DFT Optimization : Optimize geometry at the B3LYP/6-31G* level to predict redox behavior (e.g., nitro group reduction potential) .

Q. How to resolve contradictions in reported biological activities (e.g., antimicrobial vs. anticancer efficacy) through SAR studies?

  • Methodology :

  • SAR Design : Synthesize analogs with substituent variations (e.g., replacing nitro with amino groups) and compare bioactivity .
  • Data Normalization : Use MIC (Minimum Inhibitory Concentration) assays for antimicrobial activity and IC₅₀ values for cytotoxicity to standardize comparisons .
  • Meta-Analysis : Cross-reference bioactivity data with logP values (via HPLC) to assess lipophilicity-activity relationships .

Q. What strategies are employed in molecular docking studies to elucidate the mechanism of action?

  • Methodology :

  • Target Selection : Dock against enzymes like EGFR (for anticancer activity) or bacterial dihydrofolate reductase (for antimicrobial activity) using AutoDock Vina .
  • Pose Validation : Compare docking poses with crystallographic data (e.g., SHELXL-refined structures) to ensure binding mode accuracy .
  • Interaction Analysis : Quantify hydrogen bonds (e.g., nitro group with Arg residues) and π-stacking (thiazole ring with aromatic amino acids) using PyMOL .

Data Contradiction Analysis

Q. How to address discrepancies in synthetic yields across studies?

  • Methodology :

  • Catalyst Screening : Compare acetic acid vs. triethylamine in analogous reactions to identify optimal conditions for nitro group stability .
  • Solvent Effects : Test polar aprotic solvents (DMF, DMSO) against ethanol to mitigate side reactions (e.g., nitro reduction) .
  • Kinetic Profiling : Use in-situ FTIR or HPLC to monitor intermediate formation and adjust reflux times .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
[2-(4-Nitro-phenyl)-thiazol-4-YL]-methanol
Reactant of Route 2
Reactant of Route 2
[2-(4-Nitro-phenyl)-thiazol-4-YL]-methanol

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.